4-Quinazolinecarbonitrile 4-Quinazolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 36082-71-0
VCID: VC1667746
InChI: InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H
SMILES: C1=CC=C2C(=C1)C(=NC=N2)C#N
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol

4-Quinazolinecarbonitrile

CAS No.: 36082-71-0

Cat. No.: VC1667746

Molecular Formula: C9H5N3

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

4-Quinazolinecarbonitrile - 36082-71-0

Specification

CAS No. 36082-71-0
Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
IUPAC Name quinazoline-4-carbonitrile
Standard InChI InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H
Standard InChI Key VBCVBVXRDBPFIL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC=N2)C#N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)C#N

Introduction

Chemical Structure and Classification

4-Quinazolinecarbonitrile is a quinazoline derivative featuring a nitrile (-CN) group at the 4-position of the quinazoline core structure. Quinazoline itself consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic heterocyclic compound. The presence of a nitrile group at the 4-position distinguishes this compound from other quinazoline derivatives such as 4-Quinazolinone, which contains a carbonyl group at this position. The nitrile functional group would significantly alter the electronic properties of the molecule, potentially affecting its reactivity, binding capabilities, and biological activity when compared to other quinazoline derivatives.

PropertyValue
Molecular FormulaC8H6N2O
Molecular Weight146.146
Density1.3±0.1 g/cm³
Boiling Point324.8±15.0 °C at 760 mmHg
Melting Point216-219 °C
Flash Point150.2±20.4 °C
MechanismDescription
Tubulin Polymerization InhibitionPreventing the assembly of tubulin into functional microtubules, disrupting cell division
Cell Cycle ArrestParticularly in the G2/M phase, by inhibiting RecQ dissociation and upregulating cell cycle regulatory proteins
Apoptosis InductionThrough enhancing the expression of pro-apoptotic proteins (e.g., caspases) and inhibiting anti-apoptotic proteins (e.g., Bcl-2)
Signaling Pathway InterferenceAffecting crucial pathways such as PI3K/Akt/mTOR involved in cell proliferation and survival

For example, compound 102 (6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone) demonstrated strong binding to α- and β-tubulin proteins, inhibiting microtubule polymerization both in vitro and in vivo . Similarly, compound 105, a 2-dihydroquinazolin-4(1H)-one derivative, significantly inhibited microtubule protein polymerization in vitro, disrupted cellular microtubule structure, induced G2/M-phase cell cycle arrest, and triggered apoptosis .

Structure-Activity Relationships

Research on quinazolinone derivatives reveals important structure-activity relationships that might be relevant to understanding the potential properties of 4-Quinazolinecarbonitrile:

  • Aryl rings substituted with halogens, nitro groups, or methoxy groups improve microtubule binding

  • Substitution at the 2-position with alkyl or heteroaryl groups can significantly enhance inhibitory activity

  • Polar groups at the 6- or 8-position increase water solubility and bioavailability while maintaining potent inhibitory activity

  • Introduction of aryl ring structures and hydrophobic substituents strengthens inhibitory effects

While direct information about 4-Quinazolinecarbonitrile is limited, there is a reference to a nitrile-containing quinazoline derivative in the research. Compound 15, which contains a 4-CN group in the R1 position and a 3-OH group in the R2 position, demonstrated specific pharmacokinetic properties:

  • High clearance (CL) of 186 mL min⁻¹ kg⁻¹

  • Low systemic exposure of 26.8 μg·min/mL

This suggests that nitrile-substituted quinazoline derivatives have been synthesized and evaluated for their pharmacokinetic properties, although the exact structure differs from 4-Quinazolinecarbonitrile.

Research Gaps and Future Directions

The limited specific information about 4-Quinazolinecarbonitrile in the provided search results suggests a significant gap in the current research literature. Given the diverse biological activities of other quinazoline derivatives, investigation into the synthesis, characterization, and biological evaluation of 4-Quinazolinecarbonitrile could potentially yield valuable insights.

Potential areas for future research include:

  • Development of efficient synthetic routes specifically for 4-Quinazolinecarbonitrile

  • Determination of its physical, chemical, and biological properties

  • Comparative studies with other quinazoline derivatives to understand the impact of the nitrile group on activity

  • Evaluation of potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, or anti-inflammatory agents

  • Exploration of structure-activity relationships to optimize biological activity

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